N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria, thereby exhibiting antibacterial properties . The compound’s structure allows it to form stable complexes with metal ions, which can further enhance its biological activity .
Comparison with Similar Compounds
N’-[(Z)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide can be compared with other Schiff bases and hydrazide derivatives:
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: This compound shares a similar pyrazole core but differs in its substituents, leading to different biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This Schiff base has a different aromatic system and exhibits distinct chemical reactivity and applications.
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29g/mol |
IUPAC Name |
N-[(Z)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-9-11(7-16-18(9)2)6-15-17-14(19)10-3-4-12-13(5-10)21-8-20-12/h3-7H,8H2,1-2H3,(H,17,19)/b15-6- |
InChI Key |
JQGTVIKHEIJVAZ-UUASQNMZSA-N |
SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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